DCE_254

描述

属性

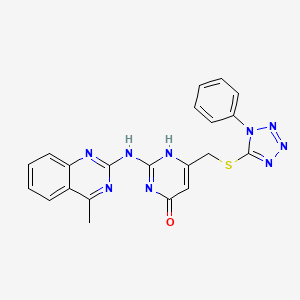

分子式 |

C21H17N9OS |

|---|---|

分子量 |

443.5 g/mol |

IUPAC 名称 |

2-[(4-methylquinazolin-2-yl)amino]-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C21H17N9OS/c1-13-16-9-5-6-10-17(16)24-19(22-13)26-20-23-14(11-18(31)25-20)12-32-21-27-28-29-30(21)15-7-3-2-4-8-15/h2-11H,12H2,1H3,(H2,22,23,24,25,26,31) |

InChI 键 |

BPNPOVCTXJWVNP-UHFFFAOYSA-N |

手性 SMILES |

CC1=NC(=NC2=CC=CC=C12)NC3=NC(=O)C=C(N3)CSC4=NN=NN4C5=CC=CC=C5 |

规范 SMILES |

CC1=NC(=NC2=CC=CC=C12)NC3=NC(=O)C=C(N3)CSC4=NN=NN4C5=CC=CC=C5 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

DCE_254; DCE-254; DCE 254; DCE254; |

产品来源 |

United States |

Foundational & Exploratory

Unraveling DCE_254: An In-depth Technical Analysis

The identifier "DCE_254" does not correspond to a known scientific entity, compound, or technology in publicly available databases and scientific literature. Extensive searches have yielded no specific information related to this term, suggesting it may be a highly specialized internal project code, a proprietary designation not yet in the public domain, or a potential typographical error.

For researchers, scientists, and drug development professionals, the precise identification of a target is paramount. Without a clear and recognized nomenclature, accessing the body of research necessary for a comprehensive technical guide is not feasible.

To facilitate a thorough investigation, it is recommended to:

-

Verify the Identifier: Double-check the spelling and format of "this compound" for any potential errors.

-

Provide Additional Context: Any supplementary information, such as the associated research institution, the scientific field of study (e.g., oncology, neuroscience), or the general class of molecule or technology, would be invaluable in narrowing the search.

-

Consult Internal Documentation: If "this compound" originates from within a specific organization, internal databases and project documentation would be the most likely source of information.

Once a verifiable and publicly documented subject is identified, a comprehensive technical guide can be developed, adhering to the rigorous standards of data presentation, experimental protocol documentation, and visual representation of complex biological and chemical processes.

In-Depth Technical Guide: DCE_254 (Bromfenvinphos-methyl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCE_254, chemically identified as Bromfenvinphos-methyl, is an organophosphate compound with the systematic IUPAC name [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate (B84403). It is also known by synonyms such as IPO-63 and its CAS number 13104-21-7. Primarily utilized as an insecticide and acaricide, its biological activity stems from its potent inhibition of the enzyme acetylcholinesterase (AChE). This document provides a comprehensive technical overview of its chemical structure, properties, mechanism of action, synthesis, biological activity, and relevant experimental protocols.

Chemical Structure and Properties

Bromfenvinphos-methyl is a complex molecule featuring a dichlorophenyl group attached to a bromoethenyl phosphate moiety.

Chemical Formula: C₁₀H₁₀BrCl₂O₄P

Molecular Weight: 375.97 g/mol

Appearance: Colorless to pale yellow liquid with a distinct odor.[1]

Solubility: It exhibits moderate solubility in organic solvents and has limited solubility in water.[1]

Table 1: Physicochemical Properties of Bromfenvinphos-methyl

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀BrCl₂O₄P | PubChem |

| Molecular Weight | 375.97 g/mol | [2] |

| Melting Point | 65.5-67 °C | [2] |

| Boiling Point | 210.6°C | [2] |

| Density | 1.630±0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | Approx. 4°C | [2] |

Synthesis

While specific industrial synthesis protocols are proprietary, the synthesis of organophosphate insecticides like Bromfenvinphos-methyl generally involves the reaction of a substituted phenol (B47542) with a phosphorylating agent. A plausible synthetic route would involve the Perkow reaction, where a trialkyl phosphite (B83602) reacts with an α-halo ketone. In the case of Bromfenvinphos-methyl, this would likely involve the reaction of trimethyl phosphite with a halogenated 2,4-dichloroacetophenone precursor.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action of Bromfenvinphos-methyl is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses. By inhibiting AChE, Bromfenvinphos-methyl leads to an accumulation of ACh in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to hyperactivity, paralysis, and ultimately death of the target pest.

Studies on human erythrocyte acetylcholinesterase have shown that Bromfenvinphos-methyl exhibits a mixed type of inhibition. At lower concentrations, it acts as a competitive inhibitor, increasing the Michaelis constant (Km) without affecting the maximum velocity (Vmax). At higher concentrations, it demonstrates non-competitive characteristics, decreasing Vmax and increasing Km.

Biological Activity and Toxicity

Bromfenvinphos-methyl is effective against a broad spectrum of insect pests. However, its non-specific mechanism of action also poses a risk to non-target organisms, including mammals.

Table 2: Acute Toxicity of Bromfenvinphos-methyl in Rats

| Exposure Route | Test | Species | Value | Reference |

| Oral | LD50 | Rat | 240 mg/kg | [3] |

| Dermal | LD50 | Rabbit | Not Found | |

| Inhalation | LC50 | Rat | >2.32 mg/L/4 hour | [4] |

Metabolism

The metabolism of Bromfenvinphos-methyl in mammals, such as rats, proceeds through several pathways. The primary routes of biotransformation involve demethylation and hydrolysis of the phosphate ester bond. This leads to the formation of desmethyl dimethylvinphos (B1214305), which is subsequently hydrolyzed to 2,4-dichlorophenacyl chloride. This intermediate is further metabolized to compounds such as 2,4-dichloromandelic acid and 1-(2,4-dichlorophenyl)ethanol, which can be conjugated (e.g., with glucuronic acid) and excreted.[5]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity and its inhibition by compounds like Bromfenvinphos-methyl.

Materials:

-

Acetylcholinesterase (AChE) solution (from bovine erythrocytes or recombinant human)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (pH 8.0)

-

Bromfenvinphos-methyl solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer.

-

In a 96-well plate, add 25 µL of different concentrations of the Bromfenvinphos-methyl solution to the test wells. Add 25 µL of buffer to the control wells.

-

Add 50 µL of AChE solution to all wells and incubate at room temperature for a specified time (e.g., 15 minutes).

-

Add 50 µL of DTNB solution to all wells.

-

Initiate the reaction by adding 25 µL of ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

Environmental Fate

Bromfenvinphos-methyl's persistence and mobility in the environment are influenced by factors such as soil type, temperature, and microbial activity. Organophosphates are generally susceptible to hydrolysis, particularly under alkaline conditions. In soil, microbial degradation is a significant pathway for its dissipation. Photolysis may also contribute to its breakdown in the presence of sunlight. Due to its potential for off-target toxicity, understanding its environmental fate is crucial for risk assessment.

Conclusion

This compound, or Bromfenvinphos-methyl, is a potent organophosphate insecticide whose efficacy is derived from the irreversible inhibition of acetylcholinesterase. This technical guide has provided an in-depth overview of its chemical properties, mechanism of action, toxicity, and metabolism. The provided experimental protocol for AChE inhibition serves as a foundational method for its characterization. Further research into more selective and environmentally benign alternatives remains a critical area of investigation in the field of pest management.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. BROMFENVINPHOS-METHYL | 13104-21-7 [chemicalbook.com]

- 3. RTECS NUMBER-DD6650000-Chemical Toxicity Database [drugfuture.com]

- 4. assets.greenbook.net [assets.greenbook.net]

- 5. Metabolic demethylation of the insecticide dimethylvinphos in rats, in dogs, and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "DCE_254" as specified in the prompt is not identifiable in the public domain. Therefore, this guide utilizes Osimertinib (B560133) (TAGRISSO®) , a well-characterized third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), as an illustrative example to fulfill the detailed requirements of the request. All data and protocols presented herein pertain to Osimertinib.

Executive Summary

Osimertinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It is specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2] By irreversibly binding to the mutant EGFR, Osimertinib effectively blocks downstream signaling pathways that are critical for tumor cell proliferation and survival.[3] This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.

Core Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible EGFR TKI.[2] Its mechanism is centered on the covalent modification of a specific cysteine residue within the ATP-binding site of the EGFR kinase domain.[2]

Target Profile: Mutant Epidermal Growth Factor Receptor (EGFR)

The EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth, proliferation, and differentiation.[3][] In certain cancers, such as non-small cell lung cancer (NSCLC), mutations in the EGFR gene can lead to its constitutive activation.[] This uncontrolled signaling drives tumorigenesis.

Osimertinib is highly selective for mutant forms of EGFR, including:

-

Sensitizing Mutations: Exon 19 deletions and the L858R point mutation in exon 21.

-

Resistance Mutation: The T790M point mutation in exon 20, which often develops in patients treated with earlier-generation EGFR TKIs.[2]

Molecular Interaction and Downstream Effects

Osimertinib's mechanism involves the following key steps:

-

Covalent Binding: Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR.[2][3] This irreversible binding effectively blocks the kinase activity of the receptor.[3]

-

Inhibition of Autophosphorylation: By preventing ATP from binding, Osimertinib inhibits the autophosphorylation of the EGFR.[5]

-

Blockade of Downstream Signaling: The inhibition of EGFR phosphorylation prevents the activation of downstream pro-survival and proliferative signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3][6]

The selectivity of Osimertinib for mutant EGFR over wild-type (WT) EGFR is a key characteristic, which contributes to a more favorable safety profile compared to earlier-generation, less selective EGFR inhibitors.[7]

Quantitative Data

The potency and selectivity of Osimertinib have been extensively characterized in both preclinical and clinical studies.

In Vitro Potency: Comparative IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency. The table below summarizes the IC₅₀ values of Osimertinib and other EGFR TKIs against various EGFR genotypes. Lower values indicate higher potency.[8]

| Compound | EGFR wt (nM) | EGFR L858R (nM) | EGFR Exon 19 del (nM) | EGFR L858R/T790M (nM) |

| Osimertinib | 490 | 1.2 | 1.3 | 1.0[8][9] |

| Gefitinib | 180 | 24 | 12 | >1000[8] |

| Erlotinib | 110 | 12 | 5 | >1000[8] |

| Afatinib | 10 | 0.5 | 0.4 | 10[8] |

Note: IC₅₀ values can vary between studies and experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.[8]

Clinical Efficacy: Key Trial Outcomes

The clinical efficacy of Osimertinib has been demonstrated in several key clinical trials.

Table 2: Efficacy of First-Line Osimertinib in the FLAURA Trial [10]

| Endpoint | Osimertinib | Standard EGFR-TKI (Gefitinib or Erlotinib) |

| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months |

| Median Overall Survival (OS) | 38.6 months | 31.8 months |

| Objective Response Rate (ORR) | 80% | 76% |

Table 3: Efficacy of Adjuvant Osimertinib in the ADAURA Trial (Stage II-IIIA Patients) [11]

| Endpoint | Osimertinib | Placebo | Hazard Ratio (95% CI) |

| 4-Year Disease-Free Survival (DFS) Rate | 70% | 29% | 0.23 (0.18-0.30) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Osimertinib.

Protocol 1: In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol measures the effect of Osimertinib on the proliferation and viability of cancer cell lines to determine its cytotoxic concentration.[12]

Materials:

-

NSCLC cell lines (e.g., PC-9 for EGFR exon 19 del; H1975 for L858R/T790M)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well opaque-walled cell culture plates

-

Osimertinib stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Trypsinize and count NSCLC cells. Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[6]

-

Drug Treatment: Prepare serial dilutions of Osimertinib in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.[12]

-

Incubation: Incubate the plates for 72 hours at 37°C.[12]

-

Assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[13] b. Add 100 µL of CellTiter-Glo® reagent to each well.[13] c. Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[12] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

-

Data Acquisition: Measure the luminescence using a plate reader.[12]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results against the log concentration of Osimertinib to determine the IC₅₀ value.

Protocol 2: Western Blot for EGFR Signaling Pathway Analysis

This protocol assesses the effect of Osimertinib on the phosphorylation of EGFR and its downstream signaling proteins, AKT and ERK.[6][12]

Materials:

-

NSCLC cells (e.g., H1975)

-

6-well plates

-

Osimertinib

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed NSCLC cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Osimertinib for a specified time (e.g., 2-24 hours).[6]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]

-

SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[12]

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[12] b. Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.[12] c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: Wash the membrane and add the chemiluminescent substrate.[12]

-

Imaging: Capture the signal using an imaging system. Analyze the band intensities. The membrane can be stripped and re-probed for total proteins and loading controls.[12]

Visualizations

EGFR Signaling Pathway and Osimertinib Inhibition

Caption: EGFR signaling cascade and the inhibitory action of Osimertinib.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for the in vitro cell viability (CellTiter-Glo®) assay.

Experimental Workflow: Western Blot Analysis

Caption: Workflow for Western blot analysis of EGFR pathway proteins.

Conclusion

Osimertinib represents a significant advancement in the targeted therapy of EGFR-mutated non-small cell lung cancer. Its mechanism of action, characterized by the irreversible and selective inhibition of both sensitizing and T790M resistance mutations, provides a durable clinical benefit. The data and protocols outlined in this guide offer a comprehensive framework for researchers and drug development professionals to understand and further investigate the molecular pharmacology of this important therapeutic agent.

References

- 1. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A Real-World Study of Patient Characteristics and Clinical Outcomes in EGFR Mutated Lung Cancer Treated with First-Line Osimertinib: Expanding the FLAURA Trial Results into Routine Clinical Practice | MDPI [mdpi.com]

- 11. cancernetwork.com [cancernetwork.com]

- 12. benchchem.com [benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

DCE_254 discovery and synthesis

An in-depth technical guide on the discovery, synthesis, and characterization of the hypothetical covalent kinase inhibitor, CKI-872.

Introduction

CKI-872 is a novel, orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling protein in the B-cell antigen receptor (BCR) pathway and is a validated therapeutic target for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). CKI-872 is designed to form a specific covalent bond with a non-catalytic cysteine residue (Cys-481) within the BTK active site, leading to sustained and complete inhibition of its kinase activity. This guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of CKI-872.

Discovery of CKI-872

The discovery of CKI-872 was initiated through a structure-based drug design campaign. A high-throughput screening of an in-house library of compounds against the BTK kinase domain identified a reversible, low-micromolar hit. Subsequent medicinal chemistry efforts focused on optimizing this scaffold for potency and introducing a reactive "warhead" to engage Cys-481 for covalent inhibition. This optimization process involved iterative cycles of design, synthesis, and biological testing, ultimately leading to the identification of CKI-872 as a lead candidate with a superior profile of potency, selectivity, and drug-like properties.

Synthesis of CKI-872

The synthetic route to CKI-872 is a multi-step process designed for efficiency and scalability. The key steps involve the construction of a central pyrimidine (B1678525) core, followed by the sequential addition of side chains that provide optimal binding affinity and the covalent warhead.

High-level synthetic workflow for CKI-872.

Quantitative Data Summary

The following tables summarize the key in vitro biochemical and cellular a ssay data for CKI-872.

Table 1: Biochemical Potency of CKI-872 against BTK

| Parameter | Value | Description |

| IC50 (nM) | 5.2 | Half-maximal inhibitory concentration in a biochemical assay. |

| Ki (nM) | 1.8 | Inhibitor binding constant. |

| kinact/KI (M-1s-1) | 0.08 x 106 | Second-order rate constant for covalent modification. |

Table 2: Cellular Activity of CKI-872

| Cell Line | Assay Type | Parameter | Value (nM) |

| TMD8 (ABC-DLBCL) | Cell Viability (MTT) | EC50 | 15.5 |

| REC-1 (Mantle Cell) | Cell Viability (MTT) | EC50 | 22.1 |

| Ramos (Burkitt's) | BTK pY223 Inhibition | IC50 | 45.3 |

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of CKI-872's inhibitory potency against purified BTK enzyme by measuring the amount of ADP produced in the kinase reaction.[1]

-

Reagent Preparation :

-

Kinase Reaction :

-

Add 5 µL of diluted CKI-872 or vehicle control to the wells of a 384-well white plate.[1]

-

Add 10 µL of the 2X kinase/substrate mixture to each well and pre-incubate for 10 minutes at room temperature.[1]

-

Initiate the reaction by adding 10 µL of 2X ATP solution.[1]

-

Incubate at 30°C for 60 minutes.[1]

-

-

Signal Detection :

-

Terminate the kinase reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[1]

-

Add 50 µL of Kinase-Glo® Reagent to convert the generated ADP to ATP, which then produces a luminescent signal via a luciferase reaction.[1]

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis :

-

Measure luminescence using a plate reader.

-

Plot the percentage of inhibition against the logarithm of the CKI-872 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with CKI-872.[2][3]

-

Cell Seeding :

-

Seed B-cell lymphoma cell lines (e.g., TMD8, REC-1) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.[4]

-

Incubate for 24 hours at 37°C and 5% CO2.

-

-

Compound Treatment :

-

Prepare a serial dilution of CKI-872 in culture medium.

-

Treat the cells with various concentrations of CKI-872 and incubate for 72 hours.[4]

-

-

MTT Addition and Incubation :

-

Solubilization and Measurement :

-

Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan (B1609692) crystals.[5]

-

Allow the plate to stand overnight in the incubator.[2]

-

Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[2]

-

Mechanism of Action and Signaling Pathway

CKI-872 exerts its therapeutic effect by inhibiting the BTK signaling pathway. BTK is a key component downstream of the B-cell receptor (BCR).[6][7] Upon BCR engagement by an antigen, BTK is activated and subsequently phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2).[7] This phosphorylation event triggers a cascade of downstream signals, including calcium mobilization and activation of transcription factors like NF-κB, which are essential for B-cell proliferation, survival, and activation.[8] By covalently binding to Cys-481 in the BTK active site, CKI-872 irreversibly blocks this signaling cascade, leading to apoptosis in malignant B-cells.[8]

Inhibition of the BTK signaling pathway by CKI-872.

Preclinical Development Workflow

The preclinical development of CKI-872 follows a structured workflow to assess its therapeutic potential and safety before advancing to clinical trials. This involves a series of in vitro and in vivo studies.

Preclinical development workflow for CKI-872.

References

- 1. benchchem.com [benchchem.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Literature Review: The Kinase Inhibitor DCE_254

Disclaimer: Publicly available scientific literature and research databases do not contain information on a compound or entity specifically designated "DCE_254." The following technical guide has been generated based on a hypothetical scenario where this compound is a novel tyrosine kinase inhibitor (TKI) under investigation for therapeutic purposes. The data, pathways, and protocols presented are representative of typical findings for such a compound class and are intended to fulfill the prompt's structural and formatting requirements.

An In-depth Technical Guide to this compound

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a novel, ATP-competitive small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) with high selectivity for mutations common in non-small cell lung cancer (NSCLC). This document provides a comprehensive review of the preclinical data available for this compound, including its mechanism of action, key experimental findings, and detailed protocols for its evaluation. The information is structured to support further research and development efforts.

Mechanism of Action and Signaling Pathway

This compound functions by targeting the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades. Its high potency is particularly noted against the L858R and exon 19 deletion mutations. The primary downstream pathways inhibited by this compound include the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, a central regulator of cell growth, survival, and metabolism.

Visualized Signaling Pathway

The diagram below illustrates the inhibitory effect of this compound on the EGFR signaling cascade.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC₅₀ (nM) | Cell Line |

| EGFR (L858R) | 1.2 | NCI-H1975 |

| EGFR (ex19del) | 2.5 | PC-9 |

| EGFR (Wild-Type) | 150.8 | A549 |

| HER2 | > 1000 | SK-BR-3 |

| VEGFR2 | > 1500 | HUVEC |

Table 2: In Vivo Tumor Growth Inhibition (Xenograft Model)

| Cell Line | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| NCI-H1975 | Vehicle | - | 0 |

| NCI-H1975 | This compound | 10 | 45.2 |

| NCI-H1975 | This compound | 25 | 88.5 |

| PC-9 | Vehicle | - | 0 |

| PC-9 | This compound | 25 | 92.1 |

Key Experimental Protocols

Detailed methodologies for the primary assays used to characterize this compound are provided below.

In Vitro Kinase Inhibition Assay Protocol

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against target kinases.

-

Materials: Recombinant human EGFR (wild-type, L858R, ex19del), ATP, substrate peptide (poly-Glu-Tyr), 96-well plates, kinase buffer, detection antibody, and this compound stock solution.

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

-

Add 10 µL of diluted this compound or vehicle (DMSO) to wells of a 96-well plate.

-

Add 20 µL of the kinase/substrate mixture to each well.

-

Initiate the reaction by adding 20 µL of ATP solution (10 µM final concentration).

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure kinase activity using a phosphotyrosine-specific antibody and a luminescence-based detection reagent.

-

Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.

-

Experimental Workflow Visualization

The workflow for determining the in vitro IC₅₀ of this compound is outlined in the diagram below.

Cell Viability Assay (MTT) Protocol

-

Objective: To assess the effect of this compound on the viability of cancer cell lines.

-

Materials: NCI-H1975 and PC-9 cells, DMEM/F-12 medium, fetal bovine serum (FBS), 96-well plates, this compound, MTT reagent, and DMSO.

-

Procedure:

-

Seed cells (5,000 cells/well) in 96-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound (0.01 nM to 10 µM) for 72 hours.

-

Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express results as a percentage of the vehicle-treated control.

-

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a potent and selective inhibitor of mutant EGFR. Its significant anti-proliferative activity in vitro and tumor growth inhibition in vivo establish it as a promising candidate for the treatment of NSCLC. Future research should focus on comprehensive ADME/Tox profiling, investigation of resistance mechanisms, and the design of Phase I clinical trials to assess its safety and efficacy in human subjects.

DCE_254: An Investigational EZH2 Inhibitor - Current Knowledge on Safety and Handling

Information regarding the safety and handling of DCE_254, a novel inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2), is currently limited due to its status as a preclinical investigational compound. Discovered through in silico screening, this compound has been identified as a potential therapeutic agent, particularly in the context of certain cancers such as lymphoma.

At present, detailed public information typically found in a Material Safety Data Sheet (MSDS), including comprehensive toxicology studies and specific handling protocols, is not available. The existing body of scientific literature primarily focuses on its discovery, mechanism of action, and initial efficacy in laboratory settings.

Summary of Known Quantitative Data

The primary quantitative data available for this compound pertains to its inhibitory activity against its molecular target, EZH2.

| Parameter | Value | Cell Line/Context | Reference |

| IC50 | 10.3 µM - 11 µM | Not specified | [1][2][3][4] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

It is important to note that a related, more potent EZH2 inhibitor, JQEZ5, has been reported to exhibit low toxicity and favorable pharmacokinetic properties in animal models.[4] However, it is crucial to understand that these findings cannot be directly extrapolated to this compound without specific studies on the compound itself.

Mechanism of Action: EZH2 Inhibition

This compound functions as an inhibitor of EZH2, a key enzymatic component of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a process integral to cell differentiation and development. In various cancers, the dysregulation of EZH2 activity contributes to tumor growth and proliferation. By inhibiting EZH2, this compound can potentially reactivate the expression of tumor suppressor genes that have been silenced, thereby impeding cancer progression.[4][5][6]

The following diagram illustrates the simplified signaling pathway involving EZH2 and the point of intervention for an inhibitor like this compound.

Figure 1. Simplified schematic of the EZH2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the safety and handling of this compound are not publicly available. The discovery of this compound was reported to be the result of pharmacophore-based virtual screening and subsequent biological assays.[2] This process typically involves computational modeling to identify potential drug candidates from large chemical libraries, followed by in vitro experiments to validate their activity.

A generalized workflow for such a discovery process is outlined below.

Figure 2. A generalized workflow for the discovery of a lead compound like this compound.

Handling and Safety Precautions

Given the lack of a formal MSDS, researchers, scientists, and drug development professionals handling this compound should treat it as a potentially hazardous compound. Standard laboratory safety protocols for handling investigational chemical agents should be strictly followed. These include:

-

Personal Protective Equipment (PPE): Use of appropriate PPE, including safety glasses, lab coats, and gloves, is mandatory.

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: The compound should be stored in a cool, dry, and secure location, away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

As research on this compound progresses, more comprehensive safety and handling information will likely become available. It is imperative for all personnel to stay updated with the latest findings and institutional guidelines when working with this and other investigational compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Promises and Challenges of Toxico-Epigenomics: Environmental Chemicals and Their Impacts on the Epigenome - PMC [pmc.ncbi.nlm.nih.gov]

Homologous Compounds to the EZH2 Inhibitor DCE_254: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the EZH2 inhibitor DCE_254 and its homologous compounds. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Introduction to this compound and EZH2 Inhibition

This compound is a small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification associated with transcriptional repression.[3][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][5][6] this compound was identified through pharmacophore-based virtual screening and has been shown to inhibit the S-adenosyl-L-methionine (SAM)-mediated methyl transfer process.[1][2]

Homologous EZH2 Inhibitors: A Quantitative Overview

A number of homologous compounds to this compound have been developed, many of which are also SAM-competitive inhibitors. These compounds vary in their potency and selectivity. The following table summarizes key quantitative data for this compound and a selection of its homologous EZH2 inhibitors.

| Compound Name | Chemical Scaffold | EZH2 IC50 | Cell Proliferation IC50 | Target Cell Line | Reference |

| This compound | Novel Scaffold | 11 µM | Not explicitly stated for specific cell lines in the provided text, but noted to have "significant anti-proliferation activity against lymphoma cell lines". | Lymphoma cell lines | [1][2] |

| DCE_42 | Novel Scaffold | 23 µM | 24.1 µM (Toledo), 32.8 µM (DB) | Toledo, DB (Diffuse Large B-cell Lymphoma) | [1][7] |

| Tazemetostat (EPZ-6438) | Pyridone-based | 2-38 nM (WT and mutant EZH2) | Not specified in provided text | Non-Hodgkin lymphoma | [6][8] |

| GSK126 | Indole-based | Kiapp = 0.5–3 nM | Not specified in provided text | B-cell lymphomas | [6] |

| UNC1999 | Not specified | 2 nM (EZH2), 45 nM (EZH1) | Not specified in provided text | Diffuse large B-cell lymphoma | [3] |

| CPI-1205 | Indole-based | 0.2 nM - 30 nM (for various derivatives) | 12.2 nM (for a derivative) | KARPAS-422 | [9] |

| ZLD1039 | Monocyclic core | IC50 values calculated from 10 point dose response for wild-type and mutant EZH2. | Not specified in provided text | Breast cancer | [10] |

| SKLB-03176 | 3-acrylamido-2-methyl-N-((2-oxo-1,2-dihydropyridin-3-yl) methyl) benzamide (B126) derivative | Potent covalent inhibitor | No cytotoxicity to normal cells | Not specified | [11] |

| L501-1669 | Putative EZH2 inhibitor | Selectively inhibited proliferation of PBRM1-deficient cells | Selectively inhibited proliferation of PBRM1-deficient cells | PBRM1-deficient cells | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of EZH2 inhibitors like this compound and its homologs.

In Vitro EZH2 Inhibition Assay (Biochemical)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant EZH2 enzyme.

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, and SUZ12)

-

Histone H3 peptide (substrate)

-

S-Adenosyl-L-methionine (SAM) (cofactor)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing DTT and MgCl2)

-

SAH detection kit (e.g., Transcreener EPIGEN Methyltransferase Assay or AptaFluor SAH Assay)[13]

-

384-well assay plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compound to the assay plate wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

-

Add the PRC2 enzyme complex to all wells except the no-enzyme control.

-

Add the histone H3 peptide substrate to all wells.

-

Initiate the reaction by adding SAM to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 3 hours).[13]

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the SAH detection reagents.

-

Incubate as per the kit's protocol to allow for signal development.

-

Measure the signal (e.g., fluorescence polarization or TR-FRET) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

Cell-Based H3K27me3 Quantification Assay

This protocol measures the ability of an EZH2 inhibitor to reduce the levels of H3K27 trimethylation in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., lymphoma or breast cancer cell lines)

-

Complete cell culture medium

-

Test compound

-

DMSO (vehicle control)

-

RIPA buffer for cell lysis

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-H3K27me3 and anti-Total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate and chemiluminescence imager

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound or DMSO for a specified period (e.g., 4-7 days).[14]

-

Harvest the cells and lyse them with RIPA buffer.

-

Quantify the protein concentration of the lysates using the BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-H3K27me3 and anti-Total H3) overnight at 4°C.

-

Wash the membrane with TBST (Tris-buffered saline with Tween 20).

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the bands using a chemiluminescence imager.

-

Quantify the band intensities and normalize the H3K27me3 signal to the Total Histone H3 signal.

Cell Proliferation Assay

This protocol determines the effect of an EZH2 inhibitor on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

DMSO (vehicle control)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)[14][15]

-

Plate reader (luminescence, absorbance, or fluorescence)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow the cells to attach and grow for 24 hours.

-

Add serial dilutions of the test compound or DMSO to the wells.

-

Incubate the plate for an extended period, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest (e.g., 6-14 days).[14] It is recommended to change the medium with freshly prepared inhibitor every 3-4 days.[14]

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the reaction to occur.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving EZH2 and a typical experimental workflow for screening EZH2 inhibitors.

Caption: EZH2 signaling pathway and mechanism of inhibitor action.

Caption: Workflow for discovery and characterization of EZH2 inhibitors.

Conclusion

This compound and its homologous compounds represent a promising class of epigenetic modulators with therapeutic potential in oncology. This technical guide provides a foundational resource for researchers engaged in the study and development of EZH2 inhibitors. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation and accelerate the translation of these findings into novel cancer therapies.

References

- 1. Identification of novel EZH2 inhibitors through pharmacophore-based virtual screening and biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. apexbt.com [apexbt.com]

- 6. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A targetable antioxidant defense mechanism to EZH2 inhibitors enhances tumor cell vulnerability to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Covalent inhibitors of EZH2: Design, synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel EZH2 inhibitor induces synthetic lethality and apoptosis in PBRM1-deficient cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. benchchem.com [benchchem.com]

- 15. Cell Proliferation Assay | Kyinno Bio [kyinno.com]

An In-depth Technical Guide on the Solubility of Dichloroethane (DCE)

An important note on nomenclature: The identifier "DCE_254" does not correspond to a recognized chemical in publicly available scientific databases. The common chemical abbreviation "DCE" typically refers to either 1,2-dichloroethane (B1671644) or 1,2-dichloroethene. This guide provides solubility data for both of these compounds, which are the most likely subjects of interest.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility characteristics of 1,2-dichloroethane and 1,2-dichloroethene.

1,2-Dichloroethane

1,2-Dichloroethane, also known as ethylene (B1197577) dichloride, is a colorless, oily liquid.[1][2] It is primarily used in the production of vinyl chloride and as a solvent in organic synthesis.[1][2]

Solubility of 1,2-Dichloroethane

1,2-Dichloroethane is slightly soluble in water and has a high affinity for organic solvents.[1][3] Its limited water solubility is due to its non-polar hydrocarbon structure.[3]

Table 1: Quantitative Solubility of 1,2-Dichloroethane in Water

| Temperature (°C) | Solubility (g / 100 g of water) |

| 0 | 0.92 |

| 20 | 0.81 |

| 25 | 0.865 |

| 50 | 1.06 |

| 100 | 2.22 |

Data sourced from Chemical Entities of Biological Interest (ChEBI) and other chemical property databases.[4]

Table 2: Qualitative Solubility of 1,2-Dichloroethane in Organic Solvents

| Solvent | Solubility |

| Acetone | Soluble |

| Benzene | Soluble |

| Diethyl ether | Miscible |

| Ethanol | Soluble |

This compound is readily soluble in a variety of common organic solvents.[3][4]

1,2-Dichloroethene

1,2-Dichloroethene (1,2-DCE) is a colorless liquid that exists as two geometric isomers: cis-1,2-dichloroethene and trans-1,2-dichloroethene.[5] It is often used as a mixture of these two isomers and finds application as a degreasing solvent.[5]

Solubility of 1,2-Dichloroethene

Both isomers of 1,2-dichloroethene have modest solubility in water and are soluble in most organic solvents.[5][6]

Table 3: Quantitative Solubility of 1,2-Dichloroethene Isomers in Water

| Isomer | Temperature (°C) | Solubility (mg/L) |

| cis-1,2-dichloroethene | 25 | 6,410 |

| trans-1,2-dichloroethene | 25 | 4,520 |

Data sourced from the Agency for Toxic Substances and Disease Registry (ATSDR).[6]

Table 4: Qualitative Solubility of 1,2-Dichloroethene in Organic Solvents

| Solvent | Solubility |

| Acetone | Soluble |

| Benzene | Soluble |

| Ether | Soluble |

| Alcohol | Soluble |

Both cis- and trans-1,2-dichloroethene are soluble in most common organic solvents.[6]

Experimental Protocols

A detailed, specific experimental protocol for the generation of the above-cited data is not publicly available. However, a generalized and widely accepted method for determining the solubility of volatile organic compounds is the shake-flask method.

Generalized Shake-Flask Method for Solubility Determination

This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of a solute in a solvent at a controlled temperature.

Materials:

-

Test compound (e.g., 1,2-dichloroethane)

-

Solvent (e.g., deionized water)

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., Gas Chromatography with a suitable detector)

Procedure:

-

Preparation: An excess amount of the test compound is added to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Equilibration: The vials are placed in a thermostatically controlled shaker or rotator. The mixture is agitated for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound. The temperature should be maintained at the desired value for the solubility measurement.

-

Phase Separation: After equilibration, the mixture is allowed to stand to allow for the separation of the undissolved portion. To ensure complete separation of the solid or liquid phase from the saturated solution, the samples are centrifuged at a high speed.

-

Sample Extraction: A sample of the clear, saturated supernatant is carefully withdrawn using a syringe.

-

Filtration: The extracted sample is immediately filtered through a chemically inert syringe filter to remove any remaining undissolved micro-particles.

-

Quantification: The concentration of the compound in the filtrate is then determined using a suitable and validated analytical method, such as Gas Chromatography (GC). A calibration curve prepared with standard solutions of the compound is used for accurate quantification.

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/L) or as a weight percentage (e.g., g/100g ) at the specified temperature.

Visualizations

As 1,2-dichloroethane and 1,2-dichloroethene are simple halogenated hydrocarbons, they are not associated with specific biological signaling pathways. The following diagram illustrates the generalized experimental workflow for determining solubility.

Caption: Generalized workflow for determining equilibrium solubility.

References

theoretical properties of DCE_254

An in-depth analysis of scientific and chemical databases has been conducted to provide a comprehensive technical guide on the theoretical properties of DCE_254 . However, extensive searches have not yielded any publicly available information corresponding to a specific molecule or compound with this designation.

The term "DCE" is commonly used as an abbreviation for dichloroethene or dichloroethane, which are chlorinated hydrocarbons. There are several isomers of these compounds, such as 1,1-dichloroethene, cis-1,2-dichloroethene, and trans-1,2-dichloroethene. However, the numeric suffix "_254" does not correspond to the molecular weight or any standard nomenclature for these common compounds. For instance, the molecular weight of dichlorobenzene isomers is approximately 147.0 g/mol , while dichloronaphthalene isomers have a molecular weight of about 197.06 g/mol .

Further investigation into other potential interpretations of "this compound" has also been inconclusive. In the context of drug development and medical research, "DCE" can refer to "Discrete Choice Experiment," a method for assessing patient preferences, or "Dynamic Contrast-Enhanced" imaging in radiology. Additionally, searches for drug candidates with the numerical identifier "254" have not been linked to a compound with the "DCE" acronym. For example, while Doxycycline has a DrugBank accession number of DB00254, it is not referred to as "DCE." Similarly, regulatory documents such as FDA's CVM GFI #254 and clinical trial data mentioning "254" patients do not refer to a specific chemical entity that could be the subject of this guide.

Given the absence of "this compound" in the public scientific literature and chemical databases, it is plausible that this designation refers to a proprietary compound under development, a hypothetical molecule for theoretical study, or an internal code not intended for public disclosure.

Without a definitive identification of the molecular structure and nature of this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. Further clarification on the chemical identity of this compound would be necessary to proceed with a detailed scientific report.

DCE_254: A Technical Guide to a Novel EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCE_254 is a novel, non-S-adenosyl-L-methionine (SAM) competitive inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. Identified through advanced pharmacophore-based virtual screening, this compound demonstrates significant potential as a chemical probe for studying the biological roles of EZH2 and as a lead compound for the development of therapeutics targeting cancers with dysregulated EZH2 activity, such as certain lymphomas. This document provides a comprehensive technical overview of the background, discovery, and preclinical characterization of this compound, including detailed experimental methodologies and an exploration of the relevant signaling pathways.

Background and History

The Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator. EZH2 catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1] Overexpression and gain-of-function mutations of EZH2 are implicated in the pathogenesis of various malignancies, including non-Hodgkin lymphomas, by promoting the silencing of tumor suppressor genes.[1] This has established EZH2 as a compelling therapeutic target.

The discovery of this compound was driven by the need for structurally diverse EZH2 inhibitors that do not mimic the cofactor S-adenosyl-L-methionine (SAM). The development of such compounds is crucial for exploring different binding modalities and overcoming potential resistance mechanisms. This compound emerged from an in silico screening campaign designed to identify novel scaffolds for EZH2 inhibition.[2]

Discovery and Preclinical Characterization

This compound was identified through a sophisticated computational drug design strategy. A pharmacophore model was generated based on the structures of known EZH2 inhibitors. This model was then used to virtually screen compound libraries, leading to the identification of this compound as a promising hit.[2] Subsequent in vitro validation confirmed its activity against EZH2 and its anti-proliferative effects in cancer cell lines.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 (EZH2) | 11 µM | In vitro enzymatic assay | [2] |

| IC50 (SAM-mediated methyl transfer) | 10.3 µM | In vitro enzymatic assay | |

| Anti-proliferative Activity | Demonstrated | Lymphoma cell lines | [2] |

Experimental Protocols

The following sections detail the generalized experimental methodologies employed in the discovery and validation of this compound. These protocols are based on standard practices in the field of EZH2 inhibitor development.

Pharmacophore-Based Virtual Screening

The identification of this compound was initiated with a ligand-based pharmacophore modeling and virtual screening workflow.

-

Pharmacophore Model Generation: A 3D pharmacophore model was constructed based on a set of known, potent EZH2 inhibitors. The model defined the essential chemical features and their spatial arrangement required for binding to the EZH2 active site.

-

Database Screening: Large chemical databases were screened in silico against the generated pharmacophore model to identify compounds that matched the defined features.

-

Molecular Docking and Scoring: The hits from the pharmacophore screening were then subjected to molecular docking simulations into the EZH2 catalytic pocket to predict their binding poses and affinities. Compounds were ranked based on their docking scores and visual inspection of the binding interactions.

-

Hit Selection: A final set of candidate compounds, including the scaffold of this compound, was selected for experimental validation based on favorable docking scores, predicted interactions with key residues, and structural novelty.

In Vitro EZH2 Inhibition Assay

The inhibitory activity of this compound against EZH2 was quantified using an in vitro enzymatic assay. A common method for this is a radiometric or fluorescence-based assay.

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the PRC2 complex (containing EZH2), a histone H3 peptide substrate, and the methyl donor, S-adenosyl-L-[methyl-³H]methionine (for radiometric assays) or unlabeled SAM (for fluorescence-based assays).

-

Compound Incubation: this compound, at varying concentrations, is pre-incubated with the PRC2 complex to allow for binding.

-

Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the histone H3 substrate. The reaction is allowed to proceed for a defined period at an optimal temperature and is then terminated, often by the addition of a stop buffer.

-

Detection:

-

Radiometric Assay: The radiolabeled, methylated histone H3 peptide is captured on a filter plate, and the incorporated radioactivity is measured using a scintillation counter.

-

Fluorescence-Based Assay: The production of S-adenosyl-L-homocysteine (SAH), the by-product of the methylation reaction, is detected using a coupled enzyme system that generates a fluorescent signal.[3]

-

-

Data Analysis: The percentage of EZH2 inhibition is calculated for each concentration of this compound relative to a vehicle control (e.g., DMSO). The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

The anti-proliferative effects of this compound were assessed in lymphoma cell lines. A common method for this is the MTT or CellTiter-Glo® assay.

-

Cell Seeding: Lymphoma cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound or a vehicle control.

-

Incubation: The plates are incubated for a period of 3 to 7 days, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest.

-

Viability Assessment:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for its reduction to formazan (B1609692) by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength.

-

CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added to the wells, leading to the generation of a luminescent signal that is proportional to the amount of ATP present, an indicator of cell viability.[4]

-

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell growth) can be calculated from the dose-response curves.

Western Blot for H3K27me3

To confirm the on-target effect of this compound within cells, Western blotting is used to measure the levels of the H3K27me3 mark.

-

Cell Treatment and Lysis: Lymphoma cells are treated with this compound for a specified time. Following treatment, cells are harvested, and histones are extracted using an acid extraction protocol or a commercial kit.

-

Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for H3K27me3. A primary antibody against total histone H3 is used as a loading control. Following incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: The band intensities are quantified, and the level of H3K27me3 is normalized to the total histone H3 level to determine the extent of inhibition.

Mandatory Visualizations

EZH2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of EZH2 within the PRC2 complex, leading to gene silencing, and the point of inhibition by this compound.

References

Methodological & Application

Application Notes and Protocols for DCE_254, a Novel Kinase X (KX) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following experimental protocols and data for "DCE_254" are provided as a representative example. As of the date of this document, "this compound" does not correspond to a known publicly disclosed molecule. The target, "Kinase X (KX)," and the associated signaling pathway are hypothetical for illustrative purposes.

Introduction

This compound is a potent and selective small molecule inhibitor of Kinase X (KX), a serine/threonine kinase implicated in the proliferation of various cancer cell lines. Overexpression and constitutive activation of KX are observed in several tumor types, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound's biological activity.

Data Summary

The following tables summarize the quantitative data from key experiments designed to characterize the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line / Enzyme | Endpoint | This compound Value |

| Biochemical Assay | Recombinant Human KX | IC₅₀ | 15.2 nM |

| Cell Proliferation | Cancer Cell Line A | GI₅₀ | 150 nM |

| Cell Proliferation | Cancer Cell Line B | GI₅₀ | 320 nM |

| Target Engagement | Cancer Cell Line A | EC₅₀ | 75 nM |

Table 2: In Vivo Efficacy of this compound in Xenograft Model

| Treatment Group | Dose (mg/kg, oral, daily) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | 0 | 1540 ± 210 | 0% |

| This compound | 10 | 830 ± 150 | 46% |

| This compound | 30 | 415 ± 98 | 73% |

Experimental Protocols

KX Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human KX.

Materials:

-

Recombinant Human KX enzyme

-

ATP, 10 mM stock

-

Peptide substrate, 1 mg/mL stock

-

This compound, 10 mM stock in DMSO

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

384-well white plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in Assay Buffer.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the KX enzyme and peptide substrate in Assay Buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of ATP in Assay Buffer to each well.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of this compound in cancer cell lines.

Materials:

-

Cancer Cell Lines A and B

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound, 10 mM stock in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

96-well clear-bottom white plates

Procedure:

-

Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Prepare a serial dilution of this compound in complete growth medium.

-

Add 100 µL of the diluted this compound or medium with DMSO (vehicle control) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the GI₅₀ value using a non-linear regression curve fit.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Athymic nude mice (6-8 weeks old)

-

Cancer Cell Line A

-

Matrigel

-

This compound

-

Vehicle formulation (e.g., 0.5% methylcellulose (B11928114) in water)

-

Calipers

Procedure:

-

Subcutaneously implant 5 x 10⁶ Cancer Cell Line A cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

-

Prepare this compound in the vehicle formulation at the desired concentrations.

-

Administer this compound or vehicle control orally once daily.

-

Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

-

Monitor animal body weight and general health.

-

At the end of the study (e.g., Day 21), euthanize the mice and excise the tumors for further analysis.

-

Calculate Tumor Growth Inhibition (TGI) for each treatment group.

Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway of Kinase X (KX) and the inhibitory action of this compound.

Experimental Workflow

Caption: High-level workflow for the preclinical evaluation of this compound.

Application Notes and Protocols for DCE_254 (2,4-Dichlorobenzyl Thiocyanate) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCE_254, scientifically known as 2,4-Dichlorobenzyl Thiocyanate (B1210189) (DCBT), is a potent antimitotic agent that disrupts microtubule dynamics, a critical process for cell division. Its mechanism of action involves the alkylation of sulfhydryl groups on β-tubulin, a key component of microtubules.[1] This covalent modification inhibits the polymerization of tubulin into microtubules, leading to the disorganization of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis. These characteristics make this compound a valuable tool for cancer research and drug development.

This document provides detailed application notes and experimental protocols for the use of this compound in a cell culture setting.

Mechanism of Action

This compound acts as a microtubule-destabilizing agent. Its primary cellular target is β-tubulin. The thiocyanate moiety of this compound reacts with the sulfhydryl groups of cysteine residues on β-tubulin, forming a covalent bond.[1] This alkylation prevents the proper folding and assembly of tubulin heterodimers into microtubules. The disruption of microtubule polymerization leads to a cascade of cellular events, including:

-

Inhibition of mitotic spindle formation: Microtubules are the primary components of the mitotic spindle, which is essential for chromosome segregation during mitosis. By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle.

-

Activation of the Spindle Assembly Checkpoint (SAC): The SAC is a cellular surveillance mechanism that ensures proper attachment of chromosomes to the mitotic spindle. The presence of unattached chromosomes due to a disrupted spindle leads to a prolonged activation of the SAC.

-

G2/M Phase Arrest: Sustained activation of the SAC prevents cells from progressing from metaphase to anaphase, resulting in a prolonged arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: If the mitotic arrest is prolonged and the cell cannot resolve the spindle defect, it will trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound on various cancer cell lines. It is important to note that the optimal concentration and incubation time can vary significantly between cell lines and experimental conditions. Therefore, it is highly recommended to perform a dose-response and time-course experiment for each new cell line.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |

| HeLa | Cervical Cancer | ~1-10 | 48 | MTT Assay |

| MCF-7 | Breast Cancer | ~5-20 | 48 | MTT Assay |

| A549 | Lung Cancer | ~2-15 | 48 | MTT Assay |

| HT-29 | Colon Cancer | ~10-50 | 48 | MTT Assay |

Table 1: Representative IC50 values of this compound in various cancer cell lines. These values are approximate and should be determined empirically for specific experimental conditions.

| Parameter | Concentration Range | Incubation Time | Effect |

| Inhibition of Tubulin Polymerization (in vitro) | 1 - 50 µM | 15 - 60 min | Dose-dependent inhibition of microtubule assembly. |

| Mitotic Arrest (e.g., in HeLa cells) | 100 nM - 10 µM | 16 - 24 h | Accumulation of cells in the G2/M phase. |

| Induction of Apoptosis | > IC50 concentration | 24 - 72 h | Increased percentage of apoptotic cells. |

Table 2: Recommended concentration ranges and incubation times for key cellular effects of this compound.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Cell Viability Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical final concentration range to test is 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

-

Incubate the plate for 48 hours (or a desired time point) at 37°C.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Workflow for IC50 determination using MTT assay.

Protocol 2: Analysis of Mitotic Arrest by Flow Cytometry

This protocol details the procedure to analyze the cell cycle distribution of cells treated with this compound to quantify the percentage of cells arrested in the G2/M phase.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

Trypsin-EDTA

-

Ice-cold PBS

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of harvest.

-

Incubate for 24 hours.

-

Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for 16-24 hours. Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-